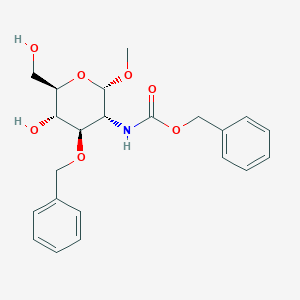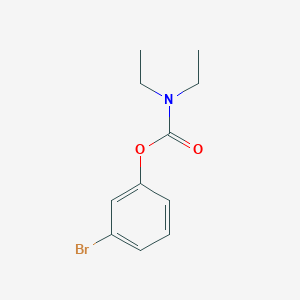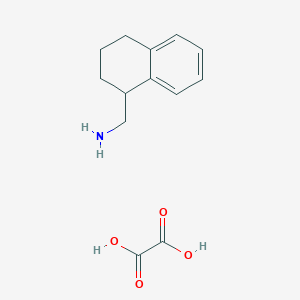
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide
概要
説明
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide is a chemical compound that belongs to the class of glucosaminides. It is characterized by the presence of a benzyl group and a carboxybenzyl (Cbz) group, which are used as protecting groups in organic synthesis. This compound is often utilized in the synthesis of complex carbohydrates and glycoproteins due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide typically involves the protection of the amino group of glucosamine with a carboxybenzyl (Cbz) group. The hydroxyl groups are then selectively protected with benzyl groups. The synthetic route generally includes the following steps:
Protection of the amino group: The amino group of glucosamine is protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Protection of the hydroxyl groups: The hydroxyl groups are protected by benzylation using benzyl chloride (Bn-Cl) and a base like sodium hydride (NaH).
Methylation: The final step involves the methylation of the compound using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl and Cbz protecting groups can be substituted under specific conditions. For example, the Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Major Products Formed
Oxidation: Oxidized derivatives of the glucosaminide.
Reduction: Reduced derivatives with deprotected amino and hydroxyl groups.
Substitution: Deprotected glucosaminide with free amino and hydroxyl groups.
科学的研究の応用
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoproteins. The compound serves as an intermediate in the preparation of various glycosylated molecules.
Biology: In biological research, it is used to study the structure and function of glycoproteins and glycolipids. It helps in understanding the role of carbohydrates in biological processes.
Medicine: The compound is used in the development of drugs and therapeutic agents. It is particularly useful in the synthesis of glycopeptide antibiotics and antiviral agents.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
作用機序
The mechanism of action of Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide involves its role as a protecting group in organic synthesis. The Cbz group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The benzyl group protects the hydroxyl groups, preventing them from participating in side reactions. The compound’s stability and reactivity make it an essential intermediate in the synthesis of complex molecules.
類似化合物との比較
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide is unique due to its specific combination of protecting groups. Similar compounds include:
Methyl 3-O-benzyl-alpha-D-glucosaminide: Lacks the Cbz protecting group.
Methyl N-Cbz-alpha-D-glucosaminide: Lacks the benzyl protecting group.
Methyl 3-O-benzyl-N-Boc-alpha-D-glucosaminide: Uses a tert-butyloxycarbonyl (Boc) group instead of the Cbz group.
The uniqueness of this compound lies in its dual protection, which allows for selective reactions and high stability during synthesis.
特性
IUPAC Name |
benzyl N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7/c1-27-21-18(23-22(26)29-14-16-10-6-3-7-11-16)20(19(25)17(12-24)30-21)28-13-15-8-4-2-5-9-15/h2-11,17-21,24-25H,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREJSKMDJWORCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335407 | |
| Record name | Methyl 3-O-benzyl-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87907-35-5 | |
| Record name | Methyl 3-O-benzyl-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3043434.png)
![5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B3043436.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3043439.png)

![2-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3043442.png)
